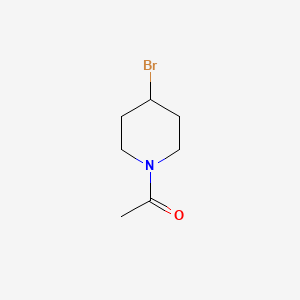

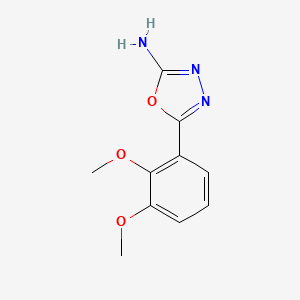

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

The compound 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 2,5-disubstituted 1,3,4-oxadiazoles, to which it belongs, is known for its versatility in drug design and synthesis.

Synthesis Analysis

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives can be efficiently achieved through a novel one-pot, four-component condensation reaction, as described in the first paper. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, yielding high product yields without the need for a catalyst or activation .

Molecular Structure Analysis

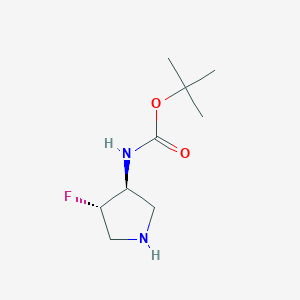

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can be substituted at the 2 and 5 positions with various functional groups. The presence of an aryl group, such as the 2,3-dimethoxyphenyl moiety, can significantly influence the compound's electronic properties and its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their ability to undergo further functionalization. For instance, the reaction with primary amines can lead to the formation of triazole derivatives, as demonstrated in the fifth paper . Additionally, the oxadiazole ring can participate in cycloaddition reactions, as shown in the third paper, where 1,2,4-oxadiazolin-5-ones serve as precursors for the synthesis of N-alkyl amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as the methoxy groups in the 5-(2,3-Dimethoxyphenyl) derivative, can affect the compound's polarity, solubility, and stability. The heterocyclic oxadiazole core is known for its stability and ability to engage in hydrogen bonding, which can be advantageous in drug design .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine and its derivatives have shown promising results in antimicrobial and anti-proliferative activities. Studies have demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Furthermore, these compounds have been evaluated for their anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, showing optimum activities in certain cases (Al-Wahaibi et al., 2021).

Anticancer Evaluation

A series of new 1,3,4-oxadiazole derivatives of 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their anticancer activity. Some derivatives have displayed excellent activity against breast cancer cell lines, highlighting their potential as anticancer agents (Polkam et al., 2021).

Synthesis Methods

Research has also focused on developing efficient methods for synthesizing 1,3,4-oxadiazole derivatives. A novel method using (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde has been developed. This method provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, contributing to the ease of production and potentially broadening the applications of these compounds (Ramazani & Rezaei, 2010).

Electronic Structure and Antibacterial Activity

Studies on the electronic structure of 5-alkyl and 3-(2,4-dimethylphenyl) substituted 1,3,4-oxadiazole-2-thione derivatives, related to 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, have provided insights into their molecular orbital calculations and optimized geometrical structures. This research aids in understanding the antibacterial and antituberculostatic activity of these compounds, highlighting their potential in treating bacterial infections (Aydogan et al., 2002).

Acetyl- and Butyrylcholinesterase Inhibition

The derivatives of 1,3,4-oxadiazoles have shown potential in inhibiting acetyl- and butyrylcholinesterase enzymes, which are important for treating dementias and myasthenia gravis. This research indicates that 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains can be efficient inhibitors, with some derivatives exhibiting lower IC50 values against acetylcholinesterase than established drugs (Pflégr et al., 2022).

Luminescent Properties

The luminescent properties of 2-aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles have been explored, showing high quantum yield in various solvents. This research opens avenues for the use of these compounds in photoluminescent materials and potentially in the development of optical devices (Mikhailov et al., 2018).

Anticancer Activity of Analogues

N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have been synthesized and tested for their anticancer activity. Some analogues have shown significant activity against various cancer cell lines, including melanoma, leukemia, breast, and colon cancers, indicating their potential as anticancer agents (Ahsan et al., 2014).

Eigenschaften

IUPAC Name |

5-(2,3-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-5-3-4-6(8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOWTKEFHYBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640783 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016783-13-3 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)

![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)